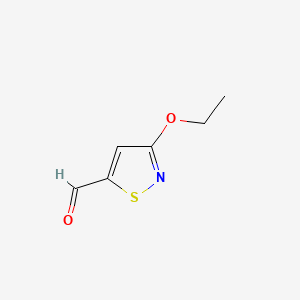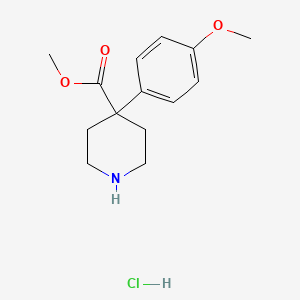
3-aminonaphthalen-2-ol hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Aminonaphthalen-2-ol hydrobromide (3-AN-2-OH-HBr) is a synthetic organic compound that has been widely studied for its potential applications in scientific research. It is an amine derivative of naphthalene, and is soluble in most organic solvents. 3-AN-2-OH-HBr has been used in a variety of studies, including those related to drug synthesis, biochemical and physiological effects, and laboratory experiments.
Scientific Research Applications
3-AN-2-OH-HBr has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of drugs, such as the anti-cancer drug, doxorubicin. It has also been used in the synthesis of other compounds, such as naphthoquinones and naphthopyrans. It has also been used in the synthesis of peptides and other peptidomimetics. In addition, it has been used in the study of enzyme inhibition, protein-protein interactions, and other biochemical processes.
Mechanism of Action
The mechanism of action of 3-AN-2-OH-HBr is not fully understood. However, it is believed to act as a proton donor and to interact with proteins, enzymes, and other molecules. It is also believed to interact with the active sites of enzymes, which can affect the activity of the enzyme.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-AN-2-OH-HBr are not fully understood. However, it has been shown to interact with proteins and enzymes, which can affect their activity. It has also been shown to inhibit the activity of some enzymes, such as those involved in the metabolism of drugs. In addition, it has been shown to have antifungal and antibacterial activity.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-AN-2-OH-HBr in laboratory experiments is its high solubility in most organic solvents. This makes it easy to use in a variety of experiments. Additionally, it is a relatively inexpensive reagent, which makes it attractive for use in research. However, there are some limitations to its use. For example, it has a relatively short shelf life, which can limit its use in long-term experiments. In addition, it is not as stable as some other reagents and can be prone to decomposition.
Future Directions
There are a number of potential future directions for 3-AN-2-OH-HBr. For example, further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. In addition, studies could be conducted to explore its potential applications in drug synthesis and other areas. Additionally, more research could be conducted to explore its potential as an enzyme inhibitor and its ability to interact with proteins and other molecules. Finally, further research could be conducted to explore its potential as a reagent in other laboratory experiments.
Synthesis Methods
3-AN-2-OH-HBr can be synthesized in two different ways. The first method involves the reaction of naphthalene-2-ol with hydrobromic acid, followed by the reaction of the resulting product with ethylenediamine. The second method involves the reaction of naphthalene-2-ol with ethylenediamine, followed by the reaction of the resulting product with hydrobromic acid. Both methods yield the desired product in high yields.
properties
IUPAC Name |
3-aminonaphthalen-2-ol;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO.BrH/c11-9-5-7-3-1-2-4-8(7)6-10(9)12;/h1-6,12H,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSOGKPSBKQQPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)N)O.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminonaphthalen-2-ol hydrobromide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B6610654.png)
![rac-methyl (1R,2R)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate](/img/structure/B6610659.png)



![tert-butyl N-[4-(3H-diazirin-3-yl)butyl]carbamate](/img/structure/B6610682.png)


![potassium 4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate](/img/structure/B6610709.png)



![1,3-dibromo-5-methoxyimidazo[1,5-a]pyridine](/img/structure/B6610726.png)
